molecular formula C14H11BrClNO B4189525 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone

1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone

Cat. No. B4189525
M. Wt: 324.60 g/mol
InChI Key: SLDLOBWEFLKNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone, also known as BACE1 inhibitor, is a chemical compound that has been extensively studied for its potential application in treating Alzheimer's disease.

Mechanism of Action

1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone acts as a 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone inhibitor by binding to the active site of the enzyme and preventing it from cleaving the amyloid precursor protein (APP) into beta-amyloid peptides. This reduces the production of beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's patients and contribute to the development of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is highly selective for 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone and does not inhibit other proteases. In vivo studies have shown that the compound is able to cross the blood-brain barrier and reduce the production of beta-amyloid peptides in the brains of mice.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone in lab experiments include its high selectivity for 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone, its ability to cross the blood-brain barrier, and its potential application in treating Alzheimer's disease. The limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone. These include:
1. Further studies on the compound's pharmacokinetics and toxicity in animal models.
2. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
3. Development of new 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone inhibitors with improved selectivity and potency.
4. Clinical trials to evaluate the safety and efficacy of the compound in treating Alzheimer's disease.
5. Investigation of the compound's potential application in treating other neurodegenerative diseases that involve the accumulation of beta-amyloid peptides.

Scientific Research Applications

1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone has been extensively studied for its potential application in treating Alzheimer's disease. It acts as a 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone inhibitor, which is an enzyme that plays a critical role in the production of beta-amyloid peptides. Beta-amyloid peptides are known to accumulate in the brains of Alzheimer's patients and are believed to contribute to the development of the disease. By inhibiting 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone, 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone may be able to reduce the production of beta-amyloid peptides and slow down the progression of Alzheimer's disease.

properties

IUPAC Name

1-(4-bromophenyl)-2-(2-chloroanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-11-7-5-10(6-8-11)14(18)9-17-13-4-2-1-3-12(13)16/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDLOBWEFLKNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Bromophenyl)-2-[(2-chlorophenyl)amino]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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